1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is a chemical compound with the molecular formula C₁₄H₂₄O. It is a derivative of phenol and contains an isopropyl group attached to the benzene ring and a cyclopropyl group attached to the ethanol moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis of this compound can begin with the bromination of 4-iso-propylphenol to form 4-bromo-4'-iso-propylphenol. This intermediate can then undergo nucleophilic substitution with cyclopropylmagnesium bromide to yield the target compound.
Reduction of Ketones: Another synthetic route involves the reduction of 4-iso-propylphenyl ketone. The ketone can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Cyclopropylmagnesium bromide is used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-iso-Propylphenyl ketone or 4-iso-Propylbenzoic acid.
Reduction: 1-(4-iso-Propylphenyl)-1-cyclopropylmethanol.
Substitution: Various substituted phenols and alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of phenolic compounds with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is similar to other phenolic compounds such as 4-iso-propylphenol and cyclopropylbenzene derivatives. its unique combination of functional groups sets it apart in terms of reactivity and biological activity. The presence of both the isopropyl and cyclopropyl groups provides distinct chemical and physical properties compared to other phenolic compounds.
Comparison with Similar Compounds
4-iso-Propylphenol
Cyclopropylbenzene
1-(4-iso-Propylphenyl)ethanol
4-iso-Propylbenzoic acid
This comprehensive overview highlights the significance of 1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-cyclopropyl-1-(4-propan-2-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)11-4-6-12(7-5-11)14(3,15)13-8-9-13/h4-7,10,13,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJWGEOXRNSYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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